molecular formula C18H34O2 B14699645 15-Cyclopropylpentadecanoic acid CAS No. 25666-42-6

15-Cyclopropylpentadecanoic acid

Cat. No.: B14699645
CAS No.: 25666-42-6
M. Wt: 282.5 g/mol
InChI Key: CJWNNGWBMLQYOK-UHFFFAOYSA-N
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Description

15-Cyclopropylpentadecanoic acid is a synthetic fatty acid derivative characterized by the presence of a cyclopropyl group attached to the 15th carbon of a pentadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Cyclopropylpentadecanoic acid typically involves the cyclopropanation of a suitable precursor, such as pentadecanoic acid or its derivatives. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to introduce the cyclopropyl group. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired cyclopropyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

15-Cyclopropylpentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropyl group to a cyclopropyl alcohol.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones, cyclopropyl carboxylic acids.

    Reduction: Cyclopropyl alcohols.

    Substitution: Various cyclopropyl-substituted derivatives.

Scientific Research Applications

15-Cyclopropylpentadecanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a model compound for studying cyclopropyl group reactivity.

    Biology: Investigated for its potential effects on cellular membranes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 15-Cyclopropylpentadecanoic acid involves its interaction with cellular membranes and enzymes. The cyclopropyl group can modulate membrane fluidity and affect the activity of membrane-bound proteins. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in fatty acid metabolism, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentadecanoic acid: A saturated fatty acid with a similar carbon chain length but without the cyclopropyl group.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group but has a shorter carbon chain.

Uniqueness

15-Cyclopropylpentadecanoic acid is unique due to the presence of both a long carbon chain and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

25666-42-6

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

15-cyclopropylpentadecanoic acid

InChI

InChI=1S/C18H34O2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-15-16-17/h17H,1-16H2,(H,19,20)

InChI Key

CJWNNGWBMLQYOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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